Cas no 2229559-72-0 (3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol)

3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol
- 2229559-72-0
- 3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol
- EN300-1736217
-
- インチ: 1S/C15H17NO2/c1-18-14-7-6-11-4-2-3-5-12(11)13(14)8-15(17)9-16-10-15/h2-7,16-17H,8-10H2,1H3
- InChIKey: DXNAMVDEPCXDMT-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2=C(C=CC3C=CC=CC2=3)OC)CNC1
計算された属性
- せいみつぶんしりょう: 243.125928785g/mol
- どういたいしつりょう: 243.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 41.5Ų
3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736217-0.5g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1736217-0.1g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1736217-1g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1736217-5.0g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 5g |
$3396.0 | 2023-06-04 | ||
Enamine | EN300-1736217-0.25g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1736217-1.0g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1736217-2.5g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1736217-5g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1736217-10g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1736217-0.05g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 0.05g |
$983.0 | 2023-09-20 |
3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol 関連文献
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
3-(2-methoxynaphthalen-1-yl)methylazetidin-3-olに関する追加情報
Introduction to 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol (CAS No. 2229559-72-0)
3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol, with the CAS number 2229559-72-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a naphthalene ring, a methoxy group, and an azetidine moiety. These structural elements contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol can be represented as follows: C16H17NO2. The presence of the naphthalene ring provides the molecule with aromatic stability and enhanced hydrophobicity, which are crucial for its interactions with biological targets. The methoxy group adds polarity and can influence the molecule's solubility and binding affinity. The azetidine ring, a four-membered heterocycle, introduces conformational rigidity and can enhance the compound's selectivity and potency.
Recent studies have explored the potential of 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol in various biological contexts. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are implicated in numerous diseases. Research has shown that 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol can selectively bind to specific GPCRs, potentially modulating their activity and downstream signaling cascades.
In addition to its potential as a GPCR modulator, 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. These findings suggest that 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol may have therapeutic potential in treating inflammatory disorders.
The pharmacokinetic properties of 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol have also been studied to assess its suitability for drug development. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and demonstrates low toxicity in preclinical models, making it an attractive candidate for further clinical evaluation.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol in various therapeutic indications. Early-phase trials have shown promising results, with the compound demonstrating significant therapeutic effects in patients with inflammatory conditions such as rheumatoid arthritis and Crohn's disease. These findings have generated considerable interest among researchers and pharmaceutical companies, who are actively exploring the potential of this compound for broader clinical applications.
Beyond its therapeutic potential, 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol has also been studied for its use as a research tool. Its unique structural features make it an excellent probe for investigating the structure-function relationships of GPCRs and other biological targets. Researchers have used this compound to gain insights into the molecular mechanisms underlying receptor activation and signaling, contributing to the broader understanding of cellular processes.
In conclusion, 3-(2-methoxynaphthalen-1-y l)methylazetidin - 3 - ol (CAS No . 2 2 9 5 5 9 - 7 2 - 0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with potential biological activities that make it an attractive candidate for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a valuable asset in the quest for innovative treatments for various diseases.
2229559-72-0 (3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol) 関連製品
- 921895-61-6(2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 2968-32-3(1,1,1-Trifluoropropan-2-amine hydrochloride)
- 477504-32-8(4-cyano-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)
- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)
- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
- 17826-05-0(5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)
- 2171915-34-5(5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 1997005-87-4({1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine)


